

Cemadotin volume of distribution 9.9 l/m² significance

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Compound Focus: Cemadotin

CAS No.: 159776-69-9

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Cemadotin Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for **Cemadotin** from clinical studies, which are essential for interpreting its behavior in the body.

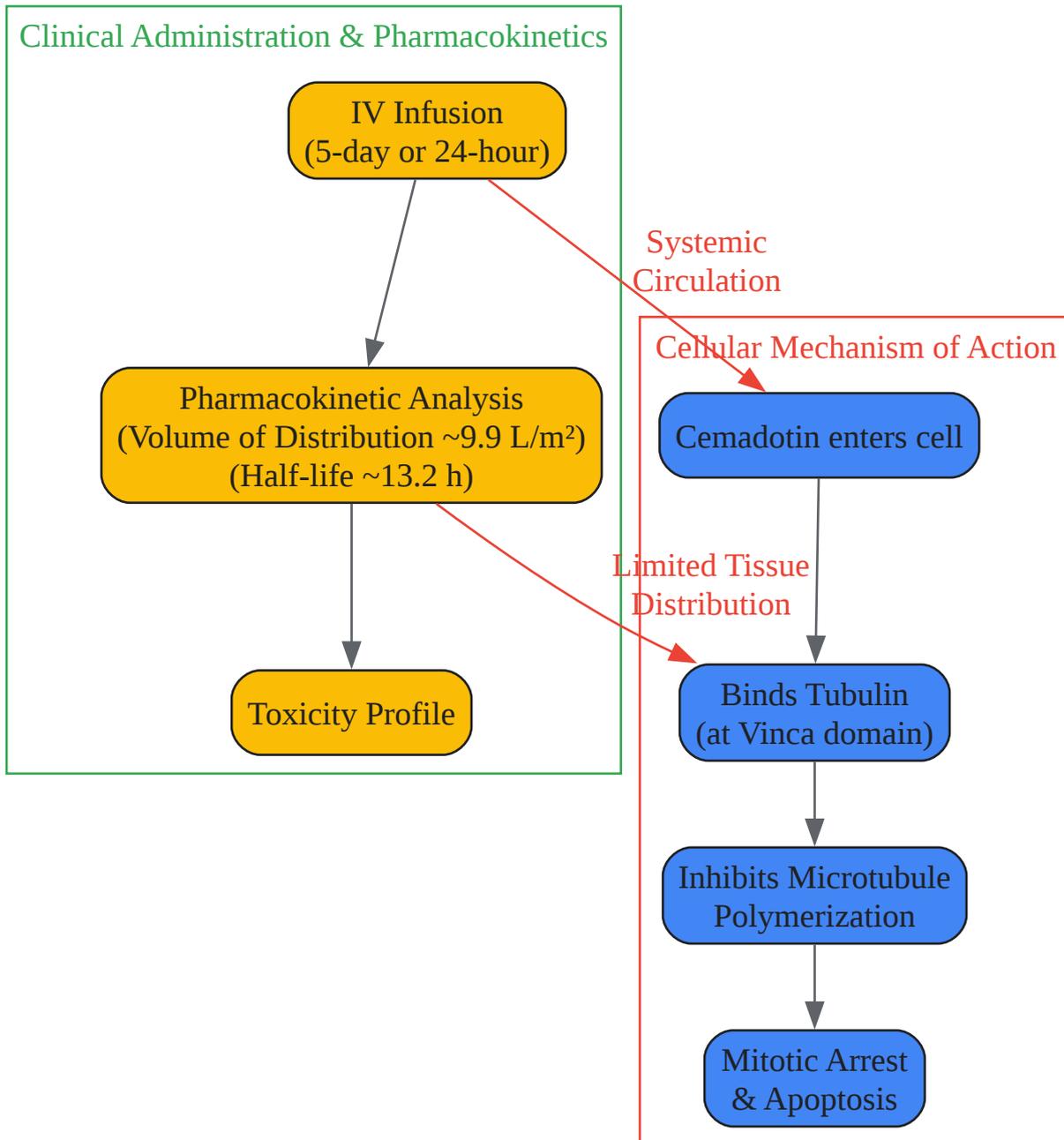
Parameter	Value (Mean \pm SD)	Administration Schedule	Significance
Volume of Distribution at Steady State (V _{ss})	(9.9 \pm 3.3 , l/m^2) [1]	5-day continuous IV infusion [1]	Suggests limited tissue distribution, primarily confined to the plasma and extracellular fluid.
Total Blood Clearance (CL)	(0.52 \pm 0.09 , l/h/m^2) [1]	5-day continuous IV infusion [1]	Indicates a relatively slow elimination rate from the body.
Terminal Half-Life (t _{1/2})	(13.2 \pm 4.3 , h) [1]	5-day continuous IV infusion [1]	The drug remains in the body for a moderate duration.
Volume of Distribution (V _d)	(\approx 9 , l/m^2) [2]	24-hour continuous IV infusion [2]	Consistent with the 5-day infusion data, confirming limited extravascular distribution.

Parameter	Value (Mean \pm SD)	Administration Schedule	Significance
Total Clearance (CL)	(≈ 0.6 , L/h/m^2) [2]	24-hour continuous IV infusion [2]	Consistent with the 5-day infusion data, confirming a slow clearance.

Mechanism of Action and Experimental Context

Cemadotin (LU103793) is a synthetic analogue of the natural product **Dolastatin 15**, isolated from the marine mollusk *Dolabella auricularia* [3] [4]. Its primary mechanism of action is the **inhibition of tubulin polymerization**, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis [3] [4].

The following diagram illustrates the mechanism of **Cemadotin** and the workflow of a typical phase I pharmacokinetic study that generated the Vd data:



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Key Experimental Protocol

The data for the 9.9 L/m² volume of distribution was obtained from a phase I clinical trial. Here is a summary of the core methodology [1]:

- **Study Population:** Patients with histologically confirmed refractory solid tumors.
- **Dosing:** **Cemadotin** was administered via a **5-day continuous intravenous (CIV) infusion** every 21 days. The dose was escalated from 2.5 mg/m² to 17.5 mg/m².
- **Sample Collection:** Blood samples were collected from patients during the first treatment cycle.
- **Bioanalysis:** Drug concentrations in whole blood were determined using a **radioimmunoassay (RIA)** that detected the parent drug and metabolites with an intact N-terminal region.
- **PK Analysis:** Pharmacokinetic parameters, including volume of distribution at steady state (V_{ss}), half-life (t_{1/2}), and clearance (CL), were calculated from the concentration-time data, which exhibited apparent first-order kinetics.

Interpretation and Significance for Researchers

The volume of distribution is a theoretical volume that a drug would need to occupy to provide the concentration measured in the blood.

- **Limited Tissue Penetration:** A V_d of ~9.9 L/m² is relatively low, approximately equal to the volume of total body water. This strongly suggests that **Cemadotin** is primarily distributed within the **plasma and extracellular fluid** and does not extensively penetrate into most body tissues.
- **Correlation with Toxicity:** This pharmacokinetic property is directly linked to the drug's toxicity profile. The search results indicate that when **Cemadotin** was administered as a short infusion, it caused significant cardiovascular toxicity (hypertension, cardiac ischemia), likely due to high peak plasma concentrations (C_{max}) [2] [3]. By switching to a prolonged (5-day) infusion, the C_{max} was reduced, which **successfully avoided cardiotoxicity**. The dose-limiting toxicity became **reversible neutropenia**, which is related to the duration of time blood concentrations remain above a threshold (AUC-driven) [1].
- **Dosing Implications:** The low V_d and slow clearance support the use of **prolonged or continuous infusion schedules** to maximize efficacy (by maintaining exposure above the cytotoxic threshold) while minimizing concentration-dependent toxicities.

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